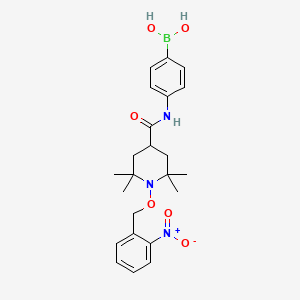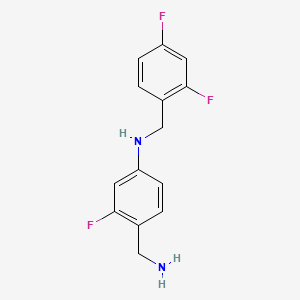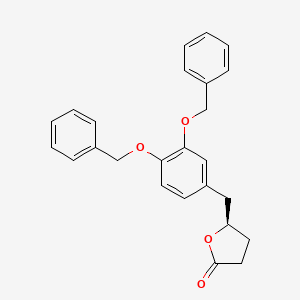
3,5-Dinitrophenyl beta-d-galactoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dinitrophenyl beta-d-galactoside is a biochemical compound with the molecular formula C12H14N2O10 and a molecular weight of 346.25 . It is primarily used in research settings, particularly in the study of glycosidases and related enzymes . This compound is known for its role as a substrate in enzymatic reactions, making it valuable for various biochemical and molecular biology applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitrophenyl beta-d-galactoside typically involves the reaction of 3,5-dinitrophenol with beta-d-galactose under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the glycosidic bond. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dinitrophenyl beta-d-galactoside undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: Substitution reactions can occur at the nitro groups, leading to the formation of various substituted derivatives.
Major Products Formed
The major products formed from these reactions include 3,5-dinitrophenol and beta-d-galactose, along with various oxidized and substituted derivatives .
Aplicaciones Científicas De Investigación
3,5-Dinitrophenyl beta-d-galactoside is widely used in scientific research due to its role as a substrate for glycosidases . Some of its applications include:
Mecanismo De Acción
The mechanism of action of 3,5-Dinitrophenyl beta-d-galactoside involves its hydrolysis by glycosidases, particularly beta-galactosidase . The enzyme catalyzes the cleavage of the glycosidic bond, releasing 3,5-dinitrophenol and beta-d-galactose . This reaction is crucial for studying the activity and specificity of glycosidases and for developing enzyme-based assays .
Comparación Con Compuestos Similares
Similar Compounds
Ortho-nitrophenyl-beta-d-galactoside: Another substrate for beta-galactosidase, commonly used in enzyme assays.
Para-nitrophenyl-beta-d-galactoside: Similar to ortho-nitrophenyl-beta-d-galactoside, used in biochemical assays.
3,5-Dinitrophenyl-beta-d-glucoside: A related compound used to study glucosidases.
Uniqueness
3,5-Dinitrophenyl beta-d-galactoside is unique due to its specific structure, which makes it an ideal substrate for studying beta-galactosidase activity . Its dinitrophenyl groups provide distinct spectroscopic properties, allowing for easy detection and quantification in enzymatic assays .
Propiedades
Fórmula molecular |
C12H14N2O10 |
|---|---|
Peso molecular |
346.25 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R,6R)-2-(3,5-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H14N2O10/c15-4-8-9(16)10(17)11(18)12(24-8)23-7-2-5(13(19)20)1-6(3-7)14(21)22/h1-3,8-12,15-18H,4H2/t8-,9+,10+,11-,12-/m1/s1 |
Clave InChI |
VNPOTVPDCPRUPK-YBXAARCKSA-N |
SMILES isomérico |
C1=C(C=C(C=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)[N+](=O)[O-] |
SMILES canónico |
C1=C(C=C(C=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[5-(3-Hydroxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenyl}-methyl-carbamic acid tert-butyl ester](/img/structure/B13845997.png)

![(1R,9S,10R)-4-methoxy-8-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene](/img/structure/B13846006.png)





![lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B13846061.png)

![L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methyl-d3-amino]benzoyl]-, dimethyl ester (9CI)](/img/structure/B13846078.png)



